Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate
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Overview
Description
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a chemical compound with the molecular formula C13H16F3N2O7P It is known for its unique structural features, which include nitro groups, a trifluoromethyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate typically involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with dipropyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings. The process would be scaled up with appropriate adjustments to reaction times, temperatures, and purification steps to accommodate larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phosphonate ester group can participate in substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new phosphonate esters with different alkoxy groups.
Scientific Research Applications
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate involves its interaction with specific molecular targets. The nitro groups and the trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The phosphonate ester group can also interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monoethyl ester
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid diethyl ester
Uniqueness
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both nitro groups and a trifluoromethyl group enhances its reactivity and potential for diverse applications. Additionally, the phosphonate ester group provides versatility in chemical modifications and interactions .
Properties
IUPAC Name |
2-dipropoxyphosphoryl-1,3-dinitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N2O7P/c1-3-5-24-26(23,25-6-4-2)12-10(17(19)20)7-9(13(14,15)16)8-11(12)18(21)22/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGXIHMCPZOKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N2O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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